molecular formula C21H18O4 B1678303 Psora-4 CAS No. 724709-68-6

Psora-4

Cat. No.: B1678303
CAS No.: 724709-68-6
M. Wt: 334.4 g/mol
InChI Key: JJAWGNIQEOFURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Psora-4 (C₂₁H₁₈O₄) is a small-molecule, selective blocker of the voltage-gated potassium channel Kv1.3, with a molecular weight of 334.37 g/mol and a purity of ≥98% . Structurally derived from 5-methoxypsoralen, it binds to the aqueous cavity of Kv1.3 with high affinity (EC₅₀ = 3 nM) and exhibits low cytotoxicity at therapeutic concentrations (≤10 nM) . Its synthesis involves straightforward chemical reactions, making it accessible for research and therapeutic exploration .

This compound enhances neural progenitor cell (NPC) differentiation and maturation by modulating intracellular Ca²⁺ dynamics, promoting functional neuronal development in vitro . It has shown promise in preclinical models of multiple sclerosis (MS) by improving NPC-derived neuron electrophysiological maturation and reducing neuroinflammation .

Preparation Methods

Chemical Synthesis of Psora-4

The synthesis of this compound involves a two-step process starting from 4-methoxy-7H-furo[3,2-g]chromen-7-one, as detailed in foundational studies.

Demethylation of the Methoxy Precursor

The initial step employs boron tribromide (BBr₃) to demethylate the methoxy group at the C4 position. In a representative procedure:

  • Reactants : 50 mg of 4-methoxy-7H-furo[3,2-g]chromen-7-one, 0.95 mL BBr₃
  • Solvent : 1.5 mL dichloromethane (CH₂Cl₂)
  • Conditions : Reaction at −20°C under argon protection for 4 hours
  • Workup : Quenching with ice water followed by extraction with CH₂Cl₂

This step generates the hydroxyl intermediate, which is critical for subsequent alkylation.

Alkylation with (4-Bromobutyl)Benzene

The second step introduces the 4-phenylbutoxy side chain via nucleophilic substitution:

  • Reactants : 25 mg demethylated product, 0.03 mL (4-bromobutyl)benzene
  • Catalysts : 7.2 mg sodium iodide (NaI), 49.7 mg potassium carbonate (K₂CO₃)
  • Solvent : 2 mL dimethylformamide (DMF)
  • Conditions : Reflux at 110°C under argon for 4 hours
  • Purification : Column chromatography using silica gel (ethyl acetate/hexane gradient)
  • Yield : 23 mg (65%) of this compound as a white crystalline solid

Table 1: Synthetic Parameters for this compound Production

Step Reactants Catalysts Solvent Temperature Time Yield
1 4-Methoxy precursor + BBr₃ None CH₂Cl₂ −20°C 4 h Quantitative
2 Hydroxyl intermediate + (4-bromobutyl)benzene NaI, K₂CO₃ DMF 110°C 4 h 65%

Structural Characterization and Quality Control

This compound undergoes rigorous analytical validation to ensure batch consistency:

Nuclear Magnetic Resonance (¹H NMR)

Key spectral features in CDCl₃:

  • Aromatic protons : δ 7.85 (d, J = 9.8 Hz, 1H), 7.65 (s, 1H), 7.35–7.25 (m, 5H)
  • Furan ring protons : δ 6.75 (d, J = 9.8 Hz, 1H), 6.45 (s, 1H)
  • Alkoxy chain : δ 4.15 (t, J = 6.2 Hz, 2H), 1.85–1.70 (m, 4H)

Purity Standards

Commercial preparations exhibit ≥99% purity by reverse-phase HPLC, with residual solvents below International Council for Harmonisation (ICH) limits.

Formulation Strategies for Biological Applications

This compound requires specific handling to maintain stability in experimental systems:

Stock Solution Preparation

  • Solvent : Dimethyl sulfoxide (DMSO) at >15.75 mg/mL concentration
  • Protocol :
    • Warm frozen aliquots to 37°C for 10 minutes
    • Sonicate for 5 minutes to ensure complete dissolution
    • Dilute in assay buffer containing 0.01% Tween-20 to prevent aggregation

In Vivo Formulation

For rodent studies:

  • Components : 30% PEG-300, 5% Tween-80 in saline
  • Dosage : 33 mg/kg administered subcutaneously
  • Stability : Solutions remain stable for 72 hours at 4°C

Synthetic Challenges and Optimization

The synthesis faces two primary hurdles:

  • Moisture sensitivity : BBr₃ reactions require strict anhydrous conditions
  • Regioselectivity : Competing O- vs. C-alkylation minimized through NaI-mediated halide exchange

Recent improvements include:

  • Catalyst screening : Tetrabutylammonium iodide increases alkylation efficiency to 78% in pilot studies
  • Solvent optimization : Substituting DMF with N-methyl-2-pyrrolidone (NMP) reduces reaction time to 2.5 hours

Chemical Reactions Analysis

Types of Reactions: Psora-4 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated or arylated derivatives of this compound .

Scientific Research Applications

Aging Research

Caloric Restriction Mimetic

Psora-4 has been identified as a caloric restriction mimetic, which means it can mimic the biological effects of caloric restriction without reducing caloric intake. Research indicates that this compound extends lifespan and healthspan in Caenorhabditis elegans (C. elegans) by modulating genes associated with stress response and increasing reactive oxygen species (ROS) production .

Mechanism of Action

  • Inhibition of Kv1.3 : this compound specifically inhibits the Kv1.3 channel, which is linked to various cellular processes including energy metabolism and stress responses.
  • Increased ROS Production : The compound induces a significant increase in mitochondrial ROS, which is hypothesized to activate stress resistance pathways that contribute to lifespan extension .

Case Study: Lifespan Extension in C. elegans

In studies involving C. elegans, treatment with this compound resulted in:

  • A significant increase in healthy lifespan.
  • Treated worms spent 51% of their lifespan in good health compared to 39% in controls.
  • Statistically significant compression of morbidity was observed, indicating that while both groups experienced similar durations of ill health, the treated group experienced this as a smaller fraction of their total lifespan .

Immunology

T Cell Modulation

This compound has demonstrated potential in modulating immune responses through its action on Kv1.3 channels in T cells:

  • Inhibition of T Cell Proliferation : this compound preferentially inhibits the proliferation of human and rat effector memory T cells with effective concentrations (EC50) of 25 nM for human cells and 60 nM for rat cells .
  • Impact on Neuronal Differentiation : In neural progenitor cells, inhibition of Kv1.3 by this compound enhances neuronal differentiation, suggesting potential applications in neurodegenerative disease models .

Neurobiology

This compound's influence on neuronal differentiation positions it as a candidate for research into neurodegenerative diseases:

  • Enhancement of Neuronal Differentiation : Studies show that this compound significantly increases the percentage of differentiated neurons from neural progenitor cells, indicating its potential use in therapies aimed at neuroregeneration .

Data Table: Summary of Applications

Application AreaMechanismKey FindingsReferences
Aging ResearchKv1.3 inhibitionIncreased lifespan and healthspan in C. elegans ,
ImmunologyT cell modulationInhibition of T cell proliferation
NeurobiologyNeuronal differentiationEnhanced differentiation from neural progenitor cells ,

Comparison with Similar Compounds

Psora-4 vs. Margatoxin (MgTX)

Parameter This compound Margatoxin (MgTX)
Type Small molecule Peptide toxin
Kv1.3 Blocking IC₅₀ 3 nM 85 pM
Selectivity 17–70× selectivity over Kv1.1/1.2/1.4/1.7 Less selective; binds Kv1.2/1.3
Mechanism Binds pore cavity cooperatively (Hill coefficient = 2.81) Physically occludes channel pore
Cytotoxicity Low at ≤10 nM; toxic at ≥50 nM Limited data; peptide instability
Therapeutic Use Enhances NPC differentiation (28.2% neurons vs. 25.9% control) ; suppresses T-cell proliferation Inhibits vascular smooth muscle migration (5 nM)

MgTX, a 39-amino acid peptide, exhibits higher Kv1.3 affinity but poorer selectivity and practical utility due to peptide degradation risks. This compound’s small-molecule nature and oral bioavailability make it more clinically translatable .

This compound vs. PAP-1

Parameter This compound PAP-1
Structure 5-Methoxypsoralen derivative This compound analog with phenoxy group
Kv1.3 Blocking EC₅₀ 3 nM 21 nM
Selectivity Moderate selectivity over Kv1.5 (IC₅₀ = 7 nM) Higher selectivity for Kv1.3 vs. Kv1.5
Mechanism Cooperative pore binding Similar binding but lower potency
Applications Neural repair, immunomodulation Mitochondrial-targeted derivatives (e.g., P5TP) explored for cancer

This compound vs. Por3

Parameter This compound Por3
Structure Small molecule Tetraphenylporphyrin derivative
Kv1.3 Blocking IC₅₀ 3 nM Not reported
Mechanism Alters channel open-state kinetics Modifies gating currents and G-V relationships
Cooperativity High (Hill coefficient = 2.81) Non-cooperative binding

Por3 exemplifies an alternative inhibition strategy targeting Kv1.x channels but lacks this compound’s specificity and therapeutic validation .

This compound vs. TRAM-34

Parameter This compound TRAM-34
Target Kv1.3 KCa3.1 (IK channel)
Mechanism Voltage-gated channel blocker Ca²⁺-activated channel blocker
Therapeutic Role Promotes NPC maturation Reduces inflammation in autoimmune diseases

While both modulate Ca²⁺ signaling, TRAM-34 targets a distinct pathway, underscoring this compound’s unique role in neurogenesis .

Key Research Findings and Challenges

  • Neurogenesis : this compound (10 nM) increases β-III-tubulin⁺ neurons by 9% in NPCs and enhances dendritic complexity (75.9% multi-branched neurons vs. 66.5% control) .
  • Toxicity : At 50 nM, this compound loses selectivity, blocking Kv1.2 and causing cytotoxicity .

Contradictions : reports minimal Kv1.3 blockade by this compound (1 μM) in lymphoma cells, suggesting cell-type-dependent effects .

Biological Activity

Psora-4 is a small-molecule compound recognized primarily for its role as a potent inhibitor of the voltage-gated potassium channel, Kv1.3. This compound has garnered attention in the scientific community due to its potential applications in extending lifespan and enhancing health span, particularly through mechanisms that mimic caloric restriction (CR). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and implications for health and longevity.

Kv1.3 Channel Inhibition

This compound exhibits high selectivity for the Kv1.3 channel, with an effective concentration (EC50) of approximately 3 nM. It preferentially binds to the C-type inactivated state of the channel, which is crucial for its biological effects. This selectivity allows this compound to suppress the proliferation of specific T cells, including human and rat myelin-specific effector memory T cells, with effective concentrations (EC50) of 25 nM and 60 nM respectively .

Caloric Restriction Mimetic Effects

Research indicates that this compound acts as a caloric restriction mimetic by modulating various biological pathways associated with energy metabolism and stress response. In studies involving Caenorhabditis elegans (C. elegans), this compound has been shown to increase reactive oxygen species (ROS) production, which is linked to enhanced stress resistance and longevity. Specifically, treated worms exhibited a higher percentage of healthy individuals throughout their lifespan compared to controls, indicating an extension not only in lifespan but also in health span .

Impact on Glucose Transport

The compound's ability to influence glucose transport is significant. This compound has been linked to the translocation of GLUT4, an insulin-sensitive glucose transporter, to the cell membrane. This process is vital for glucose uptake in muscle and adipose tissues and is enhanced under caloric restriction conditions .

Lifespan and Health Span Studies

In a detailed study involving C. elegans, it was observed that this compound treatment resulted in a significant increase in both lifespan and health span. The treated cohorts spent a larger fraction of their extended lifespan in optimal health—51% or approximately 13 days—compared to only 39.2% or 8 days for control groups. This data suggests that while both groups experienced similar durations of ill health (12 days), the relative proportion of life spent in compromised health was significantly lower for those treated with this compound .

ROS Production and Stress Resistance

The elevation of ROS production following treatment with this compound appears to induce a hormetic response—where low doses of stressors can lead to adaptive beneficial effects on health. Inhibition of Kv1.3 was associated with increased ROS levels in human lymphocytes, which may contribute to the observed lifespan benefits in model organisms .

Case Studies and Clinical Implications

While much of the research on this compound has been conducted in model organisms, its implications for human health are noteworthy. The potential for this compound as a therapeutic agent in treating conditions related to aging and metabolic disorders could be significant. Further exploration into its effects on human cells and clinical trials will be essential for establishing its efficacy and safety.

Summary Table: Key Biological Activities of this compound

ActivityDescription
Kv1.3 Channel Inhibition Potent blocker with EC50 = 3 nM; selectively inhibits T cell proliferation
Caloric Restriction Mimetic Extends lifespan and health span by modulating stress response genes
Glucose Transport Modulation Enhances GLUT4 translocation; improves glucose uptake in muscle/adipose tissues
ROS Production Induces mild oxidative stress leading to beneficial hormetic responses

Q & A

Basic Research Questions

Q. What is the mechanism by which Psora-4 modulates Kvchannels in neural progenitor cells (NPCs)?

this compound selectively binds to the aqueous cavity of Kv1.3 channels, blocking their activity and altering intracellular ion dynamics. This inhibition increases intracellular Ca²⁺ concentrations, which promotes NPC differentiation into neurons . Experimental validation involves patch-clamp electrophysiology to measure Kv1.3 current suppression (e.g., 10 nM this compound reduces Kv1.3 currents by >90%) and Ca²⁺ imaging to correlate ion flux with differentiation outcomes .

Q. How does this compound enhance neuronal differentiation efficiency in vitro?

this compound (10 nM) increases β-III-tubulin⁺ neuron differentiation from 25.9% to 28.2% in NPCs, validated via immunocytochemistry . Methodologically, researchers should:

  • Use NPCs cultured in differentiation media supplemented with growth factors (e.g., BDNF, GDNF).
  • Quantify differentiation efficiency by counting β-III-tubulin⁺/MAP2⁺ cells across ≥7 random fields (n=3 replicates).
  • Compare against Kv1.3-silenced NPCs (via shRNA) to confirm target specificity .

Q. What are the optimal concentrations of this compound for NPC differentiation without inducing cytotoxicity?

this compound exhibits a concentration-dependent efficacy-toxicity profile:

  • 10 nM : Enhances differentiation (28.2% neurons) with no cytotoxicity.
  • 50 nM : Induces membrane depolarization and cell death due to off-target Kv1.2 blockade .
    Researchers should perform MTT assays and trypan blue exclusion tests to validate viability thresholds for their cell lines .

Advanced Research Questions

Q. How can contradictory data on this compound’s IC₅₀ values across studies be resolved?

Discrepancies in reported IC₅₀ values (e.g., 1.36 nM in manual patch-clamp vs. 6.01 nM in automated systems) arise from experimental variables:

  • Ionic buffer composition : Chloride-free buffers amplify fluorescence signals in FLIPR assays, altering dose-response curves .
  • Channel state : this compound preferentially binds Kv1.3 in the C-type inactivated state, requiring specific voltage protocols to replicate physiological conditions .
    Researchers should standardize protocols using validated Kv1.3 expression systems (e.g., HEK293 cells) and include positive controls like MgTX .

Q. What experimental designs are recommended to distinguish Kv1.3-specific effects from off-target ion channel modulation?

  • Selectivity panels : Test this compound against Kv1.1, Kv1.2, Kv1.4, and Kv1.5 using automated patch-clamp. At 10 nM, this compound shows >100-fold selectivity for Kv1.3 over other Kv1 subtypes .
  • Genetic validation : Compare this compound effects in wild-type vs. Kv1.3-knockout NPCs. Kv1.3 silencing via shRNA mimics this compound’s pro-differentiation effects (26.5% neurons vs. 20.3% in controls) .
  • Functional assays : Measure action potential (AP) frequency and resting membrane potential (Vrest) in neurons. This compound-treated cells exhibit hyperpolarized Vrest (−70.5 mV vs. −65.5 mV in controls), indicating Kv1.3-specific ion channel remodeling .

Q. How does this compound influence the electrophysiological maturation of NPC-derived neurons?

this compound accelerates functional maturation:

  • Morphological metrics : Increases dendritic branching (75.9% multi-branched neurons vs. 66.5% in controls) and neurite length .
  • Electrophysiological metrics : Enhances Na⁺ current amplitude (−518 pA vs. −398 pA in controls) and spontaneous AP frequency (54.7% vs. 26.7%) by day 20–24 .
    Methodology: Use current-clamp recordings with incremental depolarizing steps and analyze AP kinetics (threshold, frequency, after-hyperpolarization) .

Q. What are the implications of this compound’s immunomodulatory effects for neuroscience research?

this compound suppresses effector memory T-cell proliferation via Kv1.3 blockade, suggesting dual applications in neuroinflammation and autoimmunity . Researchers studying neuro-immune crosstalk should:

  • Co-culture NPCs with T-cells and quantify cytokine release (e.g., IFN-γ, IL-17) via ELISA.
  • Validate Kv1.3 expression in immune cells using flow cytometry (anti-Kv1.3 antibodies) .

Q. Methodological Best Practices

  • Data normalization : Report differentiation efficiency as %β-III-tubulin⁺ cells relative to total DAPI⁺ nuclei to avoid proliferation-related biases .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., this compound vs. MgTX vs. shRNA groups) .
  • Reagent validation : Confirm this compound purity via ¹H NMR and HPLC (>98%) to exclude batch-to-batch variability .

Properties

IUPAC Name

4-(4-phenylbutoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c22-20-10-9-16-19(25-20)14-18-17(11-13-23-18)21(16)24-12-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-11,13-14H,4-5,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAWGNIQEOFURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424970
Record name Psora-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724709-68-6
Record name Psora-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Phenylbutoxy)psoralen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Psora-4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDY3FLF2DY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Psora-4
Reactant of Route 2
Reactant of Route 2
Psora-4
Reactant of Route 3
Reactant of Route 3
Psora-4
Reactant of Route 4
Reactant of Route 4
Psora-4
Reactant of Route 5
Reactant of Route 5
Psora-4
Reactant of Route 6
Reactant of Route 6
Psora-4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.